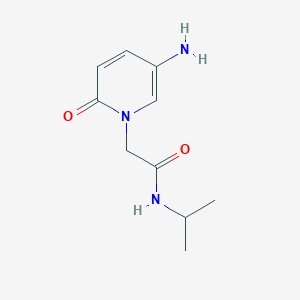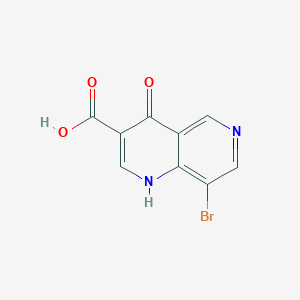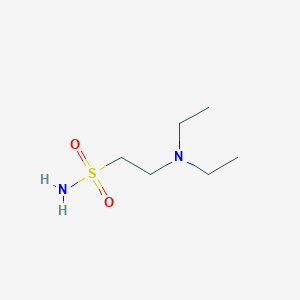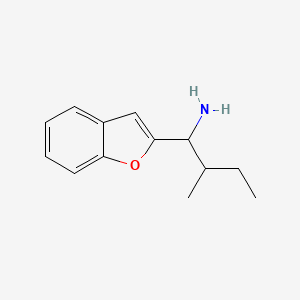
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-(propan-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Attachment of the isopropylacetamide group: This could be done through acylation reactions using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The amino group and other positions on the pyridine ring may be susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-ethylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-propylacetamide
Uniqueness
The uniqueness of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide might lie in its specific substituents, which could confer unique biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-13-5-8(11)3-4-10(13)15/h3-5,7H,6,11H2,1-2H3,(H,12,14) |
InChI Key |
CKRZHQBJGGLJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)



![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)




![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)



